Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate
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Overview
Description
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate typically involves esterification reactions. One common method is the reaction between ethyl butanoate and 3-methoxy-3-oxopropylthiol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Hydrolysis: Butanoic acid and 3-methoxy-3-oxopropylthiol.
Reduction: Corresponding alcohols.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-methoxy-3-oxopropyl)s
Properties
CAS No. |
66319-17-3 |
---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-4-8(10(12)14-5-2)15-7-6-9(11)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
KYRYYYWGMISVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)SCCC(=O)OC |
Origin of Product |
United States |
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